molecular formula C19H24O2 B017043 16-Oxocafestol CAS No. 108664-98-8

16-Oxocafestol

Cat. No. B017043
M. Wt: 284.4 g/mol
InChI Key: DDWYTNONBBOFFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

16-Oxocafestol is a chemical compound of interest in various scientific studies, though direct references to it are scarce. Research in related areas involves the synthesis, analysis, and application of similar oxo-compounds, providing insights into their chemical behavior, synthesis strategies, and potential applications.

Synthesis Analysis

Synthesis techniques for compounds similar to 16-Oxocafestol often involve complex reactions, including organocatalytic cascade formations and metal-free methodologies for constructing C-N, C-O, and C=N bonds through dual sp3 C-H activation, as seen in the oxidative synthesis of oxazole derivatives ​​.

Molecular Structure Analysis

The molecular structure of compounds akin to 16-Oxocafestol can be elucidated using advanced techniques such as NMR, X-ray diffraction, and mass spectrometry. These methods allow for the detailed characterization of the molecular framework and the identification of specific functional groups and stereocenters ​​.

Chemical Reactions and Properties

Chemical reactions involving similar compounds demonstrate a range of reactivities and mechanisms, including oxa-Michael reactions, which are additions of oxygen nucleophiles to conjugated systems. These reactions have seen significant advancements and applications in natural product synthesis ​​.

Physical Properties Analysis

The physical properties of compounds like 16-Oxocafestol, including solubility, melting point, and stability, are crucial for understanding their behavior in different environments and applications. However, specific details on 16-Oxocafestol's physical properties were not directly available in the literature reviewed.

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for undergoing transformations such as oxidation, reduction, and conjugate addition, are key for synthesizing and applying compounds similar to 16-Oxocafestol ​​.

Scientific Research Applications

  • Therapeutic Target for Oxygen Radicals : It is identified as a potential therapeutic target in studies related to oxygen radicals, which are implicated in disorders like aging, carcinogenesis, ischemia-reperfusion-induced radical production, and the effects of cigarette smoke oxidants (Cross et al., 1987).

  • In Vitro Studies on Antiepileptic Drugs : 16-Oxocafestol is used in in vitro studies to understand the effects of antiepileptic drugs on rat astrocyte cultures, contributing to the field of neuropharmacology (Pavone & Cardile, 2003).

  • Obesity and Diabetes Treatment : It has shown potential as a novel treatment for obesity and diabetes, due to its efficient activity on GCGR/GLP-1R (Cai et al., 2019).

  • Development of Anticancer Agents : There's potential in 16-Oxocafestol for the development of novel anticancer agents, particularly against gastric cancer cells (Forezi et al., 2014).

  • Improving Fertility in Livestock : In veterinary medicine, its aerosol releases oxytocin in oestrous sows, potentially enhancing fertility (Mattioli et al., 1986).

  • Treating Psychopathologies : Its therapeutic use extends to treating psychopathologies related to anxiety, fear, and social dysfunctions such as generalized anxiety disorder, posttraumatic stress disorder, and social anxiety disorder (Neumann & Slattery, 2016).

  • Mineralocorticoid Activities : 16-Oxo-A (16-oxo-androstenediol) displays mineralocorticoid activities and affects blood pressure in rats, suggesting its importance in endocrinology (Ogihara et al., 1977).

  • Radiotracer for Myocardial Metabolism : It's a potential radiotracer for evaluating fatty acid metabolism in the myocardium, relevant in cardiology and nuclear medicine (Lee et al., 2008).

  • Antimicrobial Activity : It exhibits better antimicrobial activity than chloramphenicol against Gram-positive bacteria, particularly Staphylococcus aureus, indicating its use in microbiology and infectious diseases (Karaman et al., 2018).

  • Chemopreventive Strategies : Ent-15-oxo-kaur-16-en-19-oic acid, a derivative, shows potential as a lead compound in chemopreventive strategies to overcome drug resistance in tumor cells, indicating its role in oncology research (Ruiz et al., 2008).

  • Neurological Disorders Treatment : 16-Oxocafestol has applications in the treatment of neurological disorders, including narcolepsy, as demonstrated by the development of specific receptor agonists like TAK-925 (Fujimoto et al., 2022).

  • Microbial Community Analysis : It is also significant in microbial ecology, as molecular ecology techniques use it to assess changes in bacterial community structure (Lüdemann et al., 2000).

Safety And Hazards

The safety data sheet suggests that no special measures are required in general. After inhalation, fresh air should be supplied and a doctor should be consulted in case of complaints . It generally does not irritate the skin . After eye contact, the opened eye should be rinsed for several minutes under running water . If swallowed and symptoms persist, a doctor should be consulted .

Future Directions

The future directions of 16-Oxocafestol research could involve further exploration of its significant health-related effects, such as its influence on cholesterol metabolism, antioxidative properties, and potential protective effects against liver diseases .

properties

IUPAC Name

12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O2/c1-18-7-5-16-13(6-9-21-16)14(18)4-8-19-10-12(15(20)11-19)2-3-17(18)19/h6,9,12,14,17H,2-5,7-8,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWYTNONBBOFFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3=C(C1CCC45C2CCC(C4)C(=O)C5)C=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

16-Oxocafestol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Buchmann-Hempel, I Kölling-Speer, K Speer - alphavisa.com
… After the direct saponification of 5 g instant coffee powder plus 16-oxocafestol (CAS:10864-98-8) as internal standard the unsaponifiable matter is isolated by a two-fold liquid-liquid …
Number of citations: 0 www.alphavisa.com
LKT Lam, VL Sparnins… - Journal of medicinal …, 1987 - ACS Publications
The coffee constituents cafestol and kahweol are inducers of the activity ofthe detoxifying enzyme, glutathione S-transferase in laboratory animals. The two active functional groups, …
Number of citations: 81 pubs.acs.org
OS Adeyemi, OJ Awakan, AA Adeyanju… - The Natural Products …, 2019 - ingentaconnect.com
Background: Natural products or naturally derived compounds are invaluable to human and animal lives either for nutritional value or for medicinal purposes. Indeed, natural products …
Number of citations: 1 www.ingentaconnect.com
Y Hao, TF Langford, SJ Moon, KA Eller… - Available at SSRN … - papers.ssrn.com
Small-molecule compounds that modulate H 2 O 2 reaction networks have potential applications as targeted cancer therapeutics. Previous studies to identify cancer therapeutics that …
Number of citations: 0 papers.ssrn.com

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